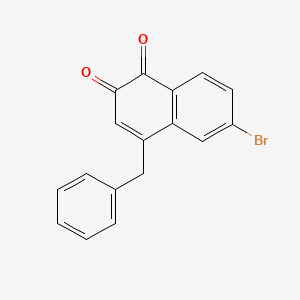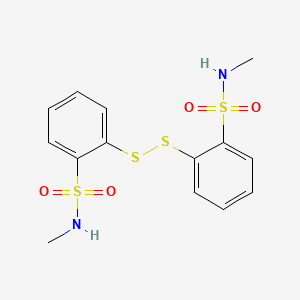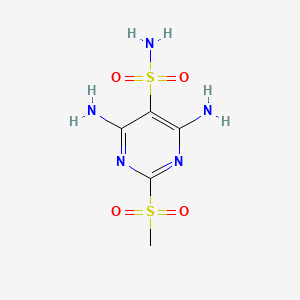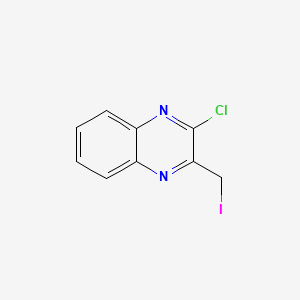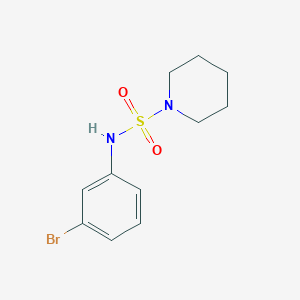
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline typically involves the condensation of o-phenylenediamine with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Medicine: The compound has been investigated for its potential use as an antimicrobial and antiparasitic agent.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Comparaison Avec Des Composés Similaires
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline can be compared with other benzimidazole derivatives such as:
2-(1H-benzimidazol-2-yl)-4-chloroaniline: Similar in structure but lacks the N-methyl group, which may affect its biological activity.
2-(1H-benzimidazol-2-yl)-4-methylaniline: Contains a methyl group instead of a chlorine atom, which can influence its reactivity and applications.
2-(1H-benzimidazol-2-yl)-4-nitroaniline: The presence of a nitro group can significantly alter its chemical properties and biological activities
Propriétés
Numéro CAS |
16367-95-6 |
|---|---|
Formule moléculaire |
C14H12ClN3 |
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline |
InChI |
InChI=1S/C14H12ClN3/c1-16-11-7-6-9(15)8-10(11)14-17-12-4-2-3-5-13(12)18-14/h2-8,16H,1H3,(H,17,18) |
Clé InChI |
YTTXTRLDXKUQMC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


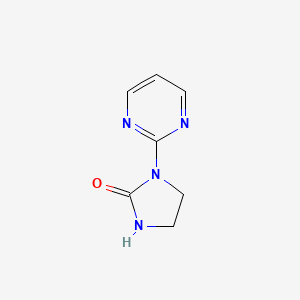
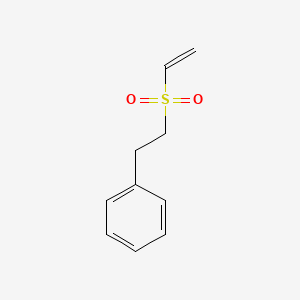

![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
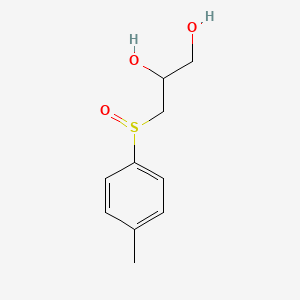
![6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione](/img/structure/B14004053.png)
